N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
The compound N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic derivative featuring a thiazolo[4,5-d]pyrimidinone core. Key structural elements include:
- A thiazolo[4,5-d]pyrimidinone scaffold with a 7-oxo group and two thio (sulfur) substituents at positions 2 and 3.
- A phenyl group at position 3 and a 2-methoxyphenyl moiety attached via an acetamide linker.
Properties
CAS No. |
1040653-74-4 |
|---|---|
Molecular Formula |
C20H16N4O3S3 |
Molecular Weight |
456.55 |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N4O3S3/c1-27-14-10-6-5-9-13(14)21-15(25)11-29-19-22-17-16(18(26)23-19)30-20(28)24(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
OWWRQNGKUGGUIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with significant potential in various biological applications. Its unique structural features include a thiazolopyrimidine core and several functional groups that contribute to its biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 493.67 g/mol. The structure includes:
- A methoxyphenyl group
- An acetamide moiety
- A thioxo-thiazolopyrimidine derivative
These components are responsible for its diverse biological activities.
Biological Activities
This compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that compounds with similar thiazolopyrimidine structures possess significant anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell growth .
- Antimicrobial Properties :
- Enzyme Inhibition :
The mechanism of action for this compound likely involves:
- Binding to Target Proteins : The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways .
Comparative Analysis with Related Compounds
To understand the relative biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-mesityl derivative | C20H18N4O3S3 | Contains mesityl group | Anticancer properties |
| N-(4-methylbenzyl)-derivative | C21H20N4O3S3 | Features a methylbenzyl group | Strong anticancer effects |
| 7-hydroxy derivatives | Varies | Known for enhanced solubility | Improved bioactivity |
This table highlights how variations in structure can influence biological activity.
Case Studies and Research Findings
Several studies have documented the biological effects of compounds related to N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-y)thio)acetamide:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
- Antimicrobial Testing : Research indicated that related compounds showed effective antibacterial activity against various strains of pathogenic bacteria .
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-methoxyphenyl)-2-acetamide derivatives serve as building blocks for synthesizing more complex molecules. The compound can act as a reagent in various organic reactions due to its reactive functional groups.
Biology
Biologically, this compound exhibits notable activity that can be leveraged in several research areas:
Enzyme Inhibition
The thiazolo[4,5-d]pyrimidine core can inhibit key enzymes involved in cellular processes. This inhibition can be crucial for studies focusing on metabolic pathways and enzyme kinetics.
Receptor Binding
The compound may bind to specific receptors that modulate cellular signaling pathways, making it a candidate for research into signal transduction mechanisms.
Nucleic Acid Interaction
It has the potential to interact with DNA and RNA, affecting gene expression and protein synthesis.
Medicine
N-(2-methoxyphenyl)-2-acetamide has promising therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with similar thiazolo[4,5-d]pyrimidine structures exhibit potent antimicrobial properties. For instance:
- In vitro studies have demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, potentially disrupting cell walls or interfering with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound is supported by studies showing cytotoxic effects against human cancer cell lines:
- Studies have indicated significant activity against glioblastoma and breast cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Industry
In industrial applications, the unique chemical properties of this compound can be utilized in developing new materials such as polymers and coatings.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various thiazole derivatives including N-(2-methoxyphenyl)-2-acetamide derivatives. Modifications to the structure significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin.
Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of N-(2-methoxyphenyl)-2-acetamide exhibited significant cytotoxic effects against several cancer cell lines. The proposed mechanisms included modulation of apoptosis pathways and disruption of cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The compound’s thiazolo[4,5-d]pyrimidinone core is structurally analogous to other thiazolopyrimidine derivatives but differs in substituent positioning and functional groups. Below is a comparative analysis:
Key Observations :
- Substituent Effects : The 2-methoxyphenyl group in the target compound may enhance solubility compared to bulkier substituents like trimethoxybenzylidene .
- Core Flexibility: Thiazolo[4,5-d]pyrimidinone derivatives exhibit puckered rings (e.g., boat conformation), influencing crystallinity and stability .
Reactivity Trends :
- Thiol groups at position 5 participate in nucleophilic substitution or oxidation reactions.
- Methoxy and ethoxy substituents on aromatic rings modulate electronic effects, altering reactivity toward electrophiles .
Physicochemical and Spectroscopic Properties
NMR Analysis :
Crystallographic Data :
- The thiazolo[4,5-d]pyrimidinone core in related compounds adopts a flattened boat conformation, with dihedral angles between fused rings ranging from 80–90° .
- Hydrogen bonding (C–H···O) in crystal lattices enhances thermal stability, as observed in ethyl 7-methyl-3-oxo derivatives .
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodology : The compound’s synthesis involves thiazolo-pyrimidine core formation and subsequent functionalization. Key steps include:
- Solvent selection : Use polar aprotic solvents like DMF for thioether bond formation, as demonstrated in analogous thiazolidinedione syntheses .
- Reaction monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane) to track intermediate formation and avoid over-oxidation .
- Purification : Column chromatography (silica gel, gradient elution) effectively isolates the final product.
- Data : Yields for structurally similar compounds range from 60–75% under optimized conditions .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 to confirm acetamide and methoxyphenyl substituents. For example, the methoxy group typically appears as a singlet at δ ~3.8 ppm .
- IR : Confirm thioxo (C=S) stretching at ~1250–1150 cm⁻¹ and carbonyl (C=O) at ~1680–1650 cm⁻¹ .
Q. How can biological activity be evaluated in vitro and in vivo?
- In vitro : Use the MTT assay ( ) to assess cytotoxicity in cancer cell lines (IC50 values).
- In vivo : For hypoglycemic activity, adopt protocols from thiazolidinedione derivatives: administer 50–100 mg/kg/day to diabetic rodent models and monitor blood glucose levels .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
- Methodology :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -Cl, -F) or donating (-OCH3) groups. Compare IC50 values in target assays.
- Data : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced metabolic stability in pharmacokinetic studies .
Q. What computational strategies predict binding affinity to target proteins?
- Approach :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like PPAR-γ (a target for hypoglycemic agents).
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
- Validation : Compare computed binding energies (-8.5 to -10.0 kcal/mol) with experimental IC50 values .
Q. How can crystallization conditions be tailored to obtain polymorphs with improved solubility?
- Crystallography : Screen solvents (e.g., DMSO, ethanol) and additives (e.g., PEG) to isolate polymorphs.
- Data : Ethyl acetate/hexane mixtures yield monoclinic crystals (space group P21/c) with lattice parameters a=12.3 Å, b=7.9 Å, c=15.1 Å .
Q. What strategies resolve contradictions in spectroscopic vs. computational structural data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
